2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 588670-60-4
VCID: VC2003701
InChI: InChI=1S/C19H20FNO/c20-14-1-2-17-15(6-14)16(10-22)18(21-17)19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,10-13,21H,3-5,7-9H2
SMILES: C1C2CC3CC1CC(C2)(C3)C4=C(C5=C(N4)C=CC(=C5)F)C=O
Molecular Formula: C19H20FNO
Molecular Weight: 297.4 g/mol

2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde

CAS No.: 588670-60-4

Cat. No.: VC2003701

Molecular Formula: C19H20FNO

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde - 588670-60-4

Specification

CAS No. 588670-60-4
Molecular Formula C19H20FNO
Molecular Weight 297.4 g/mol
IUPAC Name 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C19H20FNO/c20-14-1-2-17-15(6-14)16(10-22)18(21-17)19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,10-13,21H,3-5,7-9H2
Standard InChI Key QAJWECVPTWUKJN-UHFFFAOYSA-N
SMILES C1C2CC3CC1CC(C2)(C3)C4=C(C5=C(N4)C=CC(=C5)F)C=O
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C4=C(C5=C(N4)C=CC(=C5)F)C=O

Introduction

Chemical Identity and Basic Properties

2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde represents a sophisticated organic compound with distinct chemical identifiers and physical properties. The molecule combines several important structural elements: the indole heterocycle as the core scaffold, an adamantyl substituent at position 2, a fluorine atom at position 5, and a formyl (carbaldehyde) group at position 3 .

The compound is characterized by a well-defined set of chemical identifiers that facilitate its unambiguous identification in chemical databases and literature. These identifiers include the CAS registry number (588670-60-4), which serves as a unique numerical identifier assigned by Chemical Abstracts Service . The molecular formula C19H20FNO reflects its atomic composition, while its molecular weight of 297.4 g/mol positions it in the range of small molecule drug candidates .

The three-dimensional structure of this compound is particularly noteworthy due to the presence of the adamantyl group, which introduces significant spatial constraints and creates a unique molecular architecture. The adamantyl moiety (tricyclo[3.3.1.1^3,7]decane) consists of a rigid cage-like structure that extends perpendicular to the plane of the indole ring system.

Table 1 summarizes the key chemical identifiers and properties of 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde:

PropertyValueReference
CAS Number588670-60-4
Molecular FormulaC19H20FNO
Molecular Weight297.4 g/mol
IUPAC Name2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde
Synonyms2-Adamantan-1-yl-5-fluoro-1H-indole-3-carbaldehyde; 5-fluoro-2-(tricyclo[3.3.1.1^3,7]dec-1-yl)-1H-indole-3-carbaldehyde
SMILES NotationC1C2CC3CC1CC(C2)(C3)C4=C(C5=C(N4)C=CC(=C5)F)C=O
InChIInChI=1S/C19H20FNO/c20-14-1-2-17-15(6-14)16(10-22)18(21-17)19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,10-13,21H,3-5,7-9H2

The chemical structure consists of an indole nucleus with three key substituents: the adamantyl group at C-2, the fluorine atom at C-5, and the carbaldehyde group at C-3. The indole core provides a planar, aromatic system with a nitrogen atom capable of hydrogen bonding interactions. The adamantyl group introduces a three-dimensional aspect to the molecule's structure, while the fluorine atom affects the electronic distribution within the aromatic system. The carbaldehyde group represents a reactive functional group that can participate in various chemical transformations .

Structural Features and Characteristics

The molecular architecture of 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde exhibits several distinctive structural features that contribute to its physicochemical properties and potential biological activities. Understanding these structural elements is essential for predicting its behavior in different environments and applications.

The indole nucleus forms the core of the molecule and consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle with a nitrogen atom at position 1. This core structure provides a planar, π-electron-rich system that can participate in various non-covalent interactions, including π-π stacking, hydrogen bonding through the NH group, and van der Waals interactions . The indole scaffold is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products and pharmaceuticals.

The adamantyl substituent at position 2 of the indole ring represents one of the most distinctive features of this compound. The adamantyl group (tricyclo[3.3.1.1^3,7]decane) is a rigid, cage-like structure composed of three fused cyclohexane rings in chair conformations, creating a nearly spherical, lipophilic moiety. This group extends out of the plane of the indole ring and significantly influences the three-dimensional topology of the molecule. The bulky, hydrophobic nature of the adamantyl group can enhance the molecule's lipophilicity and potentially improve its ability to penetrate biological membranes, including the blood-brain barrier.

The fluorine atom at position 5 of the indole ring introduces important electronic effects that can influence the molecule's reactivity and properties. Fluorine is highly electronegative and forms a strong C-F bond, which can affect the electron distribution within the aromatic system. The presence of fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism, modulate the compound's lipophilicity, and influence its binding interactions with biological targets through dipole-dipole interactions or hydrogen bonding .

The carbaldehyde group at position 3 of the indole ring represents a reactive functional group that can participate in various chemical transformations. This group lies in the plane of the indole ring and can engage in hydrogen bonding interactions through its oxygen atom . The aldehyde functionality provides a versatile handle for further derivatization, allowing for the synthesis of a library of compounds with potentially diverse properties and activities.

The combination of these structural elements creates a molecule with a unique three-dimensional shape and electronic distribution. The planar indole core with the perpendicular adamantyl group creates a distinctive spatial arrangement that could be important for specific molecular recognition events. The electronic effects of the fluorine substituent and the carbaldehyde group further modulate the molecule's properties, potentially enhancing its suitability for specific applications in medicinal chemistry and materials science.

Synthetic ApproachKey ReagentsReaction ConditionsKey ConsiderationsReference
Vilsmeier-Haack FormylationPOCl3, DMF0°C to room temperatureSelective formylation at C-3 position
Modified Bischler Indole Synthesis3,5-Dimethoxyaniline, α-bromoacetophenone derivativesNaHCO3, ethanol, refluxFormation of indole core with substituents
Friedel-Crafts AlkylationAdamantyl halide, Lewis acid catalystAnhydrous conditionsRegioselectivity at C-2 position
Groebke–Blackburn–Bienaymé ReactionAmino-azine, aldehyde, isocyanideLanthanide catalyst (e.g., Gd(OTf)3)Multicomponent approach to heterocycle synthesis

The synthetic method employed would need to consider factors such as the sequence of introducing the substituents, potential protecting group strategies, regioselectivity of reactions, and optimization of reaction conditions to achieve acceptable yields. The presence of the NH group in the indole core might require protection during certain synthetic steps to prevent unwanted side reactions.

The carbaldehyde functionality at the 3-position could also serve as a versatile intermediate for further transformations. As documented in the literature on indole-3-carboxaldehydes, this group can participate in various reactions including Knoevenagel condensations, Wittig reactions, reductive aminations, and oxidations, providing access to a diverse range of derivatives .

Therapeutic AreaPotential MechanismContributing Structural FeaturesReference
Antiviral AgentsViral protein inhibitionAdamantyl group similarity to known antivirals
CNS TherapeuticsEnhanced blood-brain barrier penetrationAdamantyl group lipophilicity, indole scaffold
Anti-inflammatory AgentsPotential inhibition of inflammatory mediatorsIndole core, substituent pattern
Antimicrobial CompoundsDisruption of microbial cell functionsIndole scaffold, potential for target binding
Anticancer AgentsPotential interference with cell proliferation pathwaysIndole core, reactive functional groups
Enzyme InhibitorsSpecific binding interactions with target enzymesThree-dimensional structure, functional groups

The combination of these structural features creates a molecule with unique physicochemical properties and potential for specific molecular recognition events. The planar indole core with the perpendicular adamantyl group creates a distinctive three-dimensional topology that could be complementary to specific binding pockets in biological targets. The electronic effects of the fluorine substituent and the carbaldehyde group further modulate the molecule's binding properties.

It is important to note that these potential medicinal applications are based on structural features and analogies to related compounds. Experimental verification through appropriate biological assays would be necessary to confirm specific activities and mechanisms of action for 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde.

Chemical Reactivity and Derivatives

The chemical reactivity of 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde is primarily dictated by the functional groups present in its structure, particularly the carbaldehyde group at position 3 and the indole NH. These reactive sites offer numerous opportunities for derivatization, potentially expanding the applications of this compound in both medicinal chemistry and materials science.

The carbaldehyde group at position 3 represents the most reactive site in the molecule and can participate in a wide range of transformations typical of aldehydes . One of the most common reactions is the Knoevenagel condensation, where the aldehyde reacts with active methylene compounds to form α,β-unsaturated derivatives. According to the literature on indole-3-carboxaldehydes, these reactions can be carried out under various conditions, including in the presence of bases or acids .

Table 5: Key Chemical Transformations of the Carbaldehyde Group in 2-(1-Adamantyl)-5-Fluoro-1H-Indole-3-Carbaldehyde

Reaction TypeReagentsProductsPotential ApplicationsReference
Knoevenagel CondensationActive methylene compounds, base/acid catalystα,β-Unsaturated derivativesExtended conjugation systems, biological activity
Reductive AminationAmines, reducing agents (NaBH3CN, NaBH4)Amino derivativesEnhanced pharmacological profiles, binding properties
Wittig ReactionPhosphonium ylidesAlkene derivativesDiversification of structure, modified properties
OxidationVarious oxidants (e.g., KMnO4, Ag2O)Carboxylic acid derivativesEnhanced water solubility, metal coordination
ReductionVarious reducing agents (e.g., NaBH4, LiAlH4)Alcohol derivativesModified hydrogen bonding capabilities
Aldol CondensationKetones or aldehydes, baseβ-Hydroxy carbonyl compoundsStructural complexity, chirality introduction

Deformylation of indole-3-carboxaldehydes has been reported in the literature using specific conditions, such as treatment with anthranilamide in the presence of solid acid heterogeneous catalysts . This reaction could potentially be applied to 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde to generate the corresponding 2-(1-adamantyl)-5-fluoroindole, which could serve as an intermediate for further transformations.

The diverse reactivity profile of 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde makes it a versatile building block for the synthesis of a wide range of derivatives with potentially diverse properties and applications. By selectively modifying the carbaldehyde group, the indole NH, or potentially the adamantyl group, a library of compounds could be generated for structure-activity relationship studies or for exploring new materials with tailored properties.

Comparison with Related Indole Derivatives

CompoundCAS NumberMolecular FormulaKey Structural DifferencesExpected Property DifferencesReference
2-(1-Adamantyl)-5-fluoro-1H-indole-3-carbaldehyde588670-60-4C19H20FNOReference compound-
5-Fluoroindole-3-carboxaldehyde2338-71-8C9H6FNOLacks adamantyl at C-2Lower lipophilicity, different 3D structure, potentially different biological target binding
5-Fluoro-1H-indole-7-carbaldehyde603306-52-1C9H6FNOCarbaldehyde at C-7 instead of C-3Different electronic distribution, altered reactivity patterns
Methoxy-activated indolesVariousVariousMethoxy instead of fluoro substituentsDifferent electronic properties, hydrogen bonding capabilities
1H-Indole-3-carboxaldehyde487-89-8C9H7NONo fluorine substituentDifferent electronic properties, potential metabolic sites
2-(1-Adamantyl)-indole derivativesVariousVariousVarious substituent patternsStructure-activity relationship insights

The comparison with methoxy-activated indoles described in the literature offers insights into how different electron-donating substituents (methoxy vs. fluoro) affect the properties of indole derivatives. While fluorine is generally considered electron-withdrawing by inductive effect but potentially electron-donating by resonance, methoxy groups are strongly electron-donating by resonance. These electronic differences would influence the reactivity of the indole system, particularly in electrophilic substitution reactions.

Future Research Directions and Opportunities

The analysis of 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde reveals several promising avenues for future research that could expand our understanding of this compound and potentially lead to valuable applications in various fields. These research directions span synthetic methodology, biological evaluation, materials science, and computational studies.

Research DirectionSpecific ApproachesExpected OutcomesReference
Synthetic Methodology DevelopmentMulticomponent reactions, metal-catalyzed C-H functionalizationMore efficient synthetic routes, scalable processes
Structure-Activity Relationship StudiesSynthesis of analogs with variations in key structural elementsUnderstanding of structural requirements for activity
Biological Activity ScreeningIn vitro and in vivo assays for various therapeutic targetsIdentification of potential therapeutic applications
Material Properties InvestigationCrystal structure determination, thermal analysis, photophysical studiesDiscovery of applications in materials science
Computational StudiesQuantum chemical calculations, molecular dynamics, docking simulationsInsights into molecular behavior and interactions
Chemical Library DevelopmentDerivatization through carbaldehyde transformationsExpanded compound collection for screening

Exploring the material properties of 2-(1-adamantyl)-5-fluoro-1H-indole-3-carbaldehyde could uncover applications in fields such as organic electronics, photonics, or molecular materials. Investigating properties such as crystal packing, thermal stability, fluorescence characteristics, and electronic behavior could reveal potential uses in devices or advanced materials. The combination of the rigid adamantyl group with the π-conjugated indole system and the reactive carbaldehyde functionality provides a unique platform for materials development.

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